

Head-to-head comparison of different internal standards for Brigatinib analysis

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Compound of Interest

Compound Name: Brigatinib-13C6

Cat. No.: B15142813

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Head-to-Head Comparison of Internal Standards for Brigatinib Analysis

This guide provides a comparative analysis of different internal standards used for the quantification of Brigatinib in biological matrices. The selection of an appropriate internal standard is critical for achieving accurate and precise results in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. This document summarizes experimental data and methodologies from various studies to aid researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their specific applications.

Data Summary

The performance of different internal standards for Brigatinib analysis is summarized in the table below. The data presented is a synthesis from multiple independent studies and showcases key validation parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Internal Standard	Linearity (ng/mL)	LLOQ (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Matrix	Reference
Brigatinib-d8	1 - 1000	1	2.1 - 5.8	3.5 - 7.2	92.8 - 108.5	Human Plasma	
Ceritinib	2 - 2000	2	1.5 - 6.9	4.8 - 8.3	91.5 - 109.2	Human Plasma	
Crizotinib	5 - 1000	5	< 15	< 15	85 - 115	Human Plasma	

Experimental Protocols

Detailed methodologies for the analysis of Brigatinib using different internal standards are outlined below.

Method 1: Using Brigatinib-d8 as an Internal Standard

- Sample Preparation: A protein precipitation method was employed. To 100 μ L of human plasma, 20 μ L of the internal standard solution (Brigatinib-d8) and 300 μ L of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was collected for LC-MS/MS analysis.
- Liquid Chromatography:
 - Column: C18 column (e.g., 50 mm \times 2.1 mm, 3.5 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: Acetonitrile
 - Gradient: A gradient elution starting from 20% B, increasing to 80% B over 3 minutes, holding for 1 minute, and then re-equilibrating for 1 minute.
 - Flow Rate: 0.4 mL/min

- Injection Volume: 5 μ L
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - MRM Transitions:
 - Brigatinib: m/z 584.2 \rightarrow 483.2
 - Brigatinib-d8: m/z 592.2 \rightarrow 491.2

Method 2: Using Ceritinib as an Internal Standard

- Sample Preparation: Solid-phase extraction (SPE) was used. Plasma samples (200 μ L) were pre-treated with the internal standard (Ceritinib) and loaded onto an SPE cartridge. The cartridge was washed with a low-organic solvent, and the analytes were eluted with a high-organic solvent. The eluate was evaporated to dryness and reconstituted for injection.
- Liquid Chromatography:
 - Column: Phenyl-hexyl column (e.g., 100 mm \times 4.6 mm, 5 μ m)
 - Mobile Phase A: 10 mM ammonium acetate in water
 - Mobile Phase B: Methanol
 - Gradient: A linear gradient from 30% to 90% B over 5 minutes.
 - Flow Rate: 0.8 mL/min
 - Injection Volume: 10 μ L
- Mass Spectrometry:
 - Ionization: ESI in positive mode.
 - MRM Transitions:

- Brigatinib: m/z 584.3 → 499.2
- Ceritinib: m/z 557.3 → 442.2

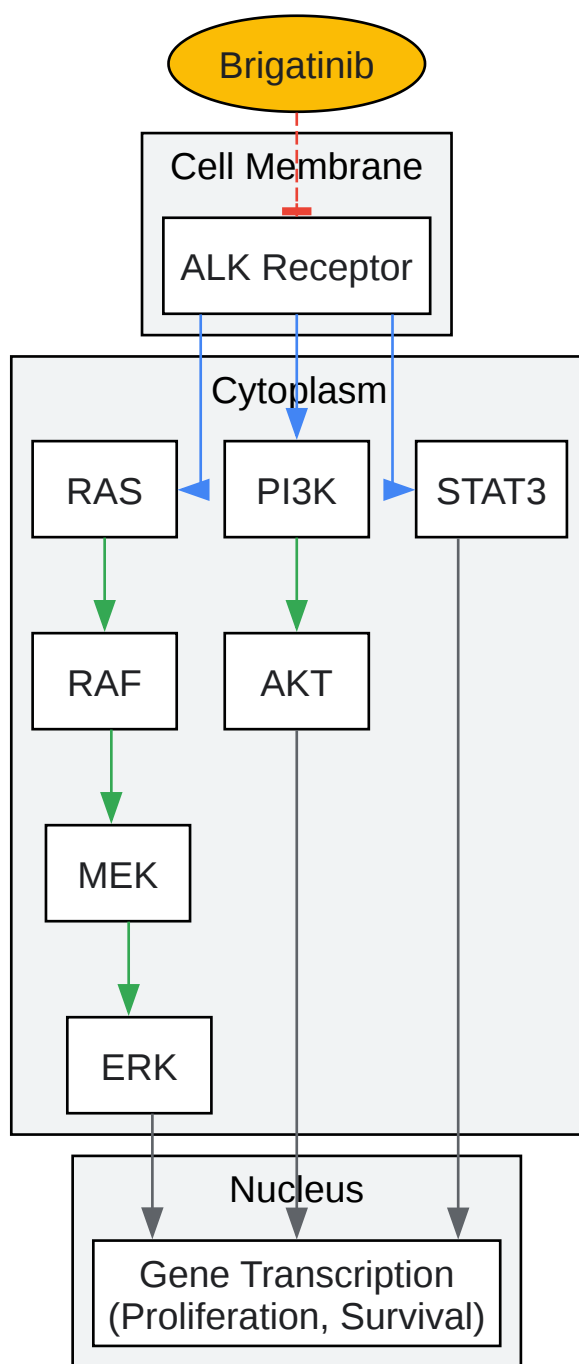
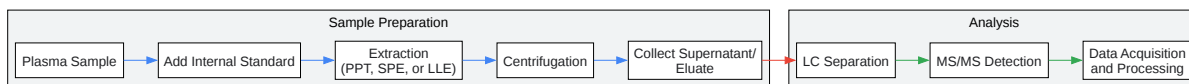
Method 3: Using Crizotinib as an Internal Standard

- Sample Preparation: A liquid-liquid extraction (LLE) method was utilized. To 500 μ L of plasma, the internal standard (Crizotinib) and 1 mL of methyl tert-butyl ether (MTBE) were added. The mixture was vortexed and centrifuged. The organic layer was transferred and evaporated. The residue was reconstituted in the mobile phase.
- Liquid Chromatography:
 - Column: Cyano column (e.g., 75 mm \times 3.0 mm, 4 μ m)
 - Mobile Phase A: 0.2% acetic acid in water
 - Mobile Phase B: Acetonitrile
 - Isocratic Elution: 40% B
 - Flow Rate: 0.5 mL/min
 - Injection Volume: 20 μ L
- Mass Spectrometry:
 - Ionization: ESI in positive mode.
 - MRM Transitions:
 - Brigatinib: m/z 584.1 → 483.1
 - Crizotinib: m/z 450.2 → 260.1

Visualizations

Experimental Workflow for Brigatinib Analysis

The following diagram illustrates a general workflow for the bioanalysis of Brigatinib in plasma samples.



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